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3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide

Chagas disease cysteine protease inhibition neglected tropical disease drug discovery

Researchers investigating T. cruzi cysteine protease targets often encounter supply inconsistency and regioisomer ambiguity, compromising SAR reproducibility. This exact 3-chloro azo-benzamide (CAS 1164544-60-8) provides a validated reference standard with a documented cruzipain Ki of 6.31 μM, enabling quantitative fragment-growing campaigns. Procure the precise regioisomer to eliminate uncontrolled variables in enzymatic inhibition and cellular permeability assays. - Documented cruzipain Ki: 6.31 μM - quantitative baseline for scaffold-hopping - Computed XLogP3: 5.2 - calibrated lipophilicity reference for azo-benzamide libraries - Purity: 95% - consistent batch quality for inter-laboratory method transfer

Molecular Formula C19H14ClN3O
Molecular Weight 335.8 g/mol
Cat. No. B5004892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide
Molecular FormulaC19H14ClN3O
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C19H14ClN3O/c20-15-6-4-5-14(13-15)19(24)21-16-9-11-18(12-10-16)23-22-17-7-2-1-3-8-17/h1-13H,(H,21,24)
InChIKeyBVHXJXQDOFAUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Target Annotation


3-Chloro-N-[4-(phenyldiazenyl)phenyl]benzamide (CAS 1164544-60-8, PubChem CID 2877914, ChEMBL ID CHEMBL566920) is a synthetic small molecule belonging to the azo-containing benzamide class, with the molecular formula C₁₉H₁₄ClN₃O and a molecular weight of 335.8 g/mol. Its structure features a 3-chlorobenzamide core linked via an amide bond to a para-phenyldiazenyl-substituted aniline ring, placing the electron-withdrawing chloro substituent at the meta position of the benzamide phenyl ring [1]. The compound exhibits a computed XLogP3 of 5.2, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds, resulting in one Lipinski Rule-of-5 violation attributable to elevated lipophilicity [1]. It is annotated in the DrugMap database as a small-molecule investigational agent and an inhibitor of Trypanosoma cruzi cruzipain (CYSP_TRYCR), a cysteine protease validated as a therapeutic target for Chagas disease [2].

Target engagement Cruzipain (CYSP_TRYCR) cysteine protease inhibition studies in T. cruzi research models
Scaffold class Defined azo-benzamide core with 3-chloro substitution; suitable for structure–activity relationship (SAR) exploration
Workflow Fragment-based or scaffold-hopping campaigns targeting cysteine protease affinity optimization

Why Generic Azo-Benzamides Cannot Substitute


Within the azo-benzamide chemical space, substitution pattern and halogen position exert non-interchangeable effects on target engagement, lipophilicity, and metabolic susceptibility. The 3-chloro (meta) substitution on the benzamide ring of this compound is structurally distinct from the 4-chloro (para) isomer and from the non-halogenated parent N-[4-(phenyldiazenyl)phenyl]benzamide; these positional variations can alter the electron distribution across the amide bond and the azo linkage, directly influencing hydrogen-bonding geometry with cysteine protease active sites [1]. Furthermore, the para-phenyldiazenyl group introduces photoreactivity and reductive lability that are absent in non-azo benzamide analogs such as MS-275 (Entinostat), meaning that biological readouts obtained with one scaffold cannot be extrapolated to the other without explicit comparative data [2]. Procurement of an unspecified 'azo-benzamide derivative' in place of the exact 3-chloro regioisomer therefore risks introducing uncontrolled variables into enzymatic inhibition, cellular permeability, and stability assays.

Regioisomer 3-Chloro (meta) substitution may alter hydrogen-bonding geometry and target engagement vs. the 4-chloro (para) isomer; electronic distribution across the amide bond is non-interchangeable.
Scaffold Replacing the azo-containing benzamide with non-azo analogs (e.g., MS-275/Entinostat) risks unverified biological readouts; photoreactivity and reductive lability of the azo group are absent in non-azo scaffolds.
Parent compound The non-halogenated parent N-[4-(phenyldiazenyl)phenyl]benzamide shows lower computed lipophilicity; binding and permeability profiles may differ significantly without explicit comparative data.

Quantitative Differentiation Against Structural Analogs


Cruzipain Inhibitory Affinity Benchmarking

3-Chloro-N-[4-(phenyldiazenyl)phenyl]benzamide demonstrates measurable, albeit modest, inhibitory activity against recombinant T. cruzi cruzipain (cruzain), with a reported inhibition constant (Ki) of 6.31 × 10³ nM (6.31 μM), determined via a fluorescence-based assay using Z-FR-AMC as the substrate [1]. In cross-study comparison, this affinity is approximately four orders of magnitude weaker than the peptidyl vinyl sulfone inhibitor K777 (Ki ≈ 0.1–1 nM against cruzain in comparable fluorogenic substrate assays) [2], and also substantially weaker than the non-peptidic nitrile-based cruzain inhibitors reported in the anti-kinetoplastid chemical boxes (IC₅₀ values typically in the 10–500 nM range) [3]. Quantitative comparative data against the non-chlorinated parent N-[4-(phenyldiazenyl)phenyl]benzamide or the 4-chloro regioisomer in the same cruzipain assay are absent from the published record; the contribution of the 3-chloro substituent to cruzipain binding therefore remains inferred by class-level SAR rather than experimentally confirmed via direct head-to-head comparison.

Cruzipain Affinity
Reported
Ki = 6.31 μM
vs. K777 Ki ≈ 0.1–1 nM; nitrile inhibitors IC₅₀ 10–500 nM
Supports fragment-based optimization baseline; low-affinity starting point for cruzain ligand design.
Direct regioisomer comparison absent; class-level SAR only.
Chagas disease cysteine protease inhibition neglected tropical disease drug discovery

Lipophilicity Profiling Across Regioisomers

The computed XLogP3 for 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide is 5.2, indicating substantial lipophilicity that positions this compound near the upper boundary of drug-like chemical space (Lipinski's Rule-of-5 threshold: LogP ≤ 5) [1]. By comparison, the non-chlorinated parent N-[4-(phenyldiazenyl)phenyl]benzamide is predicted (by the same XLogP3 algorithm) to have a lower LogP of approximately 4.2–4.5, yielding a calculated ΔLogP of 0.7–1.0 log units attributable to the single chlorine substitution [2]. This difference translates to a predicted 5- to 10-fold increase in n-octanol/water partition coefficient for the 3-chloro derivative, which directly impacts predicted membrane permeability (PAMPA and Caco-2 models) and non-specific protein binding. The 4-chloro regioisomer is expected to have a near-identical computed LogP (difference < 0.1 log units), meaning that regioisomer differentiation cannot rely on global lipophilicity alone but must instead consider dipole moment and electronic distribution at the target binding site – parameters for which experimental comparative data remain unavailable.

Lipophilicity (XLogP3)
Class-level
XLogP3 = 5.2
Parent compound XLogP3 ≈ 4.2–4.5; Δ ≈ 0.7–1.0 (5–10× higher)
Elevated lipophilicity predicts higher non-specific binding; informs solvent selection for in vitro assays.
Experimental logP/logD not reported; computed value only.
physicochemical profiling drug-likeness permeability prediction

Synthetic Accessibility and Reported Yield

The one-pot synthesis of mono- and di-substituted azo-containing amides reported by Khera et al. (2015) demonstrates that 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide is accessible via direct N-acylation of 4-(phenyldiazenyl)aniline with 3-chlorobenzoyl chloride, without the need for N-protection/deprotection steps [1]. While individual yield data for this specific regioisomer were not isolated in the published abstract, the general methodology reports 'excellent yields' for the mono-substituted azo-amide series. By contrast, di-substituted variants (e.g., N,N-bis-azo amides) require more forcing conditions and produce lower yields due to steric hindrance at the amide nitrogen [1]. The commercial availability of both starting materials (4-(phenyldiazenyl)aniline and 3-chlorobenzoyl chloride) from multiple suppliers supports reproducible in-house synthesis or custom procurement at scales relevant to early-stage biological screening.

Synthetic Route
Supporting
One-pot N-acylation of 4-(phenyldiazenyl)aniline with 3-chlorobenzoyl chloride
Mono-substituted: excellent yield; di-substituted: lower yields, forcing conditions
Simpler procurement route; commercially available building blocks support reproducible synthesis.
Quantitative yield for specific 3-Cl regioisomer not isolated in abstract.
synthetic chemistry azo-amide coupling chemical procurement yield benchmark

Conformational Flexibility vs Entinostat

3-Chloro-N-[4-(phenyldiazenyl)phenyl]benzamide possesses four rotatable bonds (the amide C–N bond, the two aryl–N bonds flanking the azo group, and the benzamide aryl–C bond), compared to six rotatable bonds in the clinical-stage benzamide HDAC inhibitor Entinostat (MS-275) [1]. This lower rotatable bond count, combined with the planar, rigidifying trans-azo (–N=N–) linkage that restricts conformational freedom between the two aromatic rings, results in a moderately constrained conformational ensemble compared to fully flexible benzamide derivatives [2]. The reduced conformational entropy penalty upon target binding may partially offset the entropic cost of the compound's high lipophilicity for targets that recognize an extended, relatively planar pharmacophore. However, experimental confirmation of this effect in cruzipain or other target binding assays is not yet available, making this a class-level structural inference rather than an experimentally validated differentiation.

Conformational Flexibility
Class-level
4 rotatable bonds
vs. Entinostat (MS-275): 6 rotatable bonds; trans-azo restricts aryl–aryl torsion
Reduced conformational entropy penalty may favor oral bioavailability models; relevant for rigid pharmacophore design.
Experimental target-binding confirmation unavailable; structural inference only.
conformational analysis drug-likeness oral bioavailability prediction

Research Application Scenarios


Scaffold-Hopping for Cruzain Inhibitor Optimization

The documented cruzipain Ki of 6.31 μM positions 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide as a low-affinity starting point for fragment-growing or scaffold-hopping campaigns targeting T. cruzi cysteine protease. Medicinal chemistry teams may use this azo-benzamide core as a replacement for the peptidyl backbone of higher-affinity but metabolically labile vinyl sulfone inhibitors (e.g., K777), exploiting the rigid trans-azo linker to pre-organize the pharmacophore while iteratively optimizing the benzamide substitution pattern to improve affinity toward the nanomolar range . The compound's single-digit micromolar Ki provides a measurable baseline against which structure–activity relationship (SAR) improvements can be quantitatively tracked.

Lipophilic Azo-Benzamide Library Reference Standard

With a well-defined computed XLogP3 of 5.2 and a molecular weight of 335.8 g/mol, this compound serves as a calibrated reference point within a lipophilic azo-benzamide library. Screening laboratories can use it as an internal standard to benchmark assay interference arising from non-specific protein binding, aggregation at high concentrations, or compound precipitation in aqueous buffer systems – all risks associated with LogP values above 5.0 . Its commercial availability from multiple suppliers (confirmed via the PubChem substance registry) facilitates its use as an inter-laboratory quality control standard for biochemical and cellular assay reproducibility assessments.

One-Pot Azo-Amide Coupling Protocol Validation

The published one-pot synthesis of mono-substituted azo-containing amides, in which 4-(phenyldiazenyl)aniline reacts directly with 3-chlorobenzoyl chloride, provides a validated protocol that can be reproduced by academic and industrial synthesis laboratories . Procurement of the pre-formed 3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide product allows researchers to verify the identity and purity of their in-house synthesized material against a commercial reference standard via HPLC, NMR, and melting point comparison, supporting method transfer and batch-to-batch consistency monitoring.

Application
Selection Property
Validation Focus
Cruzain inhibitor scaffold-hopping
Reported low-affinity cruzipain ligand with measurable Ki baseline
Affinity endpoint improvement tracking in SAR campaigns
Lipophilic azo-benzamide library reference
Computed lipophilicity benchmark (XLogP3 5.2) with defined molecular weight
Assay interference benchmarking: non-specific binding, aggregation, precipitation
Synthesis protocol validation & reference standard
One-pot mono-substituted azo-amide coupling route; commercially available precursors
Batch-to-batch identity and purity confirmation via HPLC, NMR, melting point
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